molecular formula C20H16N4O2S B2897759 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide CAS No. 2034581-36-5

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide

Cat. No.: B2897759
CAS No.: 2034581-36-5
M. Wt: 376.43
InChI Key: BZPISWBWPKHBMO-UHFFFAOYSA-N
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Description

2-(4-Oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide is a synthetic small molecule based on the quinazolinone scaffold, a structure recognized for its significant potential in anticancer research . Quinazolinone derivatives are frequently explored as potent inhibitors of key signaling pathways involved in tumor progression . Specifically, compounds featuring the 4-oxo-3,4-dihydroquinazolin core have been designed and synthesized as multikinase inhibitors, targeting receptors such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . This dual inhibitory potential can lead to suppressed cancer cell proliferation and impaired tumor angiogenesis, making such compounds promising candidates for targeted therapy . Furthermore, some closely related analogs have demonstrated additional properties as radiosensitizing agents, enhancing the efficacy of radiation therapy in cancer cell lines . This product is intended for research purposes to further investigate these mechanisms of action and to support the development of novel oncology therapeutics. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-19(11-24-13-23-17-4-2-1-3-16(17)20(24)26)22-10-14-5-7-21-18(9-14)15-6-8-27-12-15/h1-9,12-13H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPISWBWPKHBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives, thiophene derivatives, and pyridine derivatives. Common synthetic routes may involve:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Thiophene and Pyridine Rings: These can be introduced through coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved through amide bond formation reactions using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA or hydrogen peroxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the quinazolinone core would yield dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1 compares key properties of the target compound with analogs from :

Compound (ID) Substituent (R) Yield (%) Melting Point (°C)
Target Compound Thiophen-3-yl-pyridine N/A N/A
5 () Phenyl 87 269.0
8 () 4-Tolyl 91 315.5
10 () 3-Ethylphenyl 73 197.6
  • Higher melting points (e.g., 315.5°C for compound 8) correlate with electron-withdrawing groups like sulfamoylphenyl, suggesting improved crystallinity . The target compound’s thiophene-pyridine group may confer intermediate polarity, balancing solubility and stability.

Heterocyclic Variations

  • Thienopyrimidine Analogs: Compounds like 2-((3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide () replace quinazolinone with thienopyrimidine.
  • Naphthyridine Derivatives: Goxalapladib () uses a naphthyridine core instead of quinazolinone, targeting atherosclerosis via distinct mechanisms (e.g., lipoprotein-associated phospholipase A2 inhibition) .

Key Findings and Implications

  • Substituent Impact : The thiophene-pyridine group in the target compound may offer unique binding advantages over phenyl or sulfamoylphenyl groups, warranting further pharmacological screening.
  • Synthetic Flexibility : Alkylation of thiopyrimidines () and hydrazine reactions () provide versatile routes to modify the acetamide side chain .
  • Activity Gaps : While some analogs exhibit promising anti-inflammatory effects (), the lack of cytotoxicity in others () emphasizes the need for targeted structural optimization .

Biological Activity

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide represents a significant advancement in medicinal chemistry, particularly due to its potential biological activities. Quinazoline derivatives have been recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a quinazoline core, which is known for its bioactivity. The presence of a thiophene and pyridine moiety enhances its interaction with biological targets.

PropertyValue
Chemical FormulaC16H14N4O2S
Molecular Weight318.37 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were evaluated against various bacterial strains. In vitro assays indicated that these compounds displayed inhibitory effects on both gram-positive and gram-negative bacteria.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines. In one study, derivatives with similar structures demonstrated IC50 values ranging from 5 to 15 µM against human cancer cell lines, indicating promising anticancer activity.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. For example, quinazoline derivatives often act as inhibitors of protein kinases, which play crucial roles in signaling pathways associated with cancer progression.

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of quinazoline derivatives found that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 8 µg/mL and 16 µg/mL respectively .
  • Anticancer Screening : In a screening of various quinazoline-based compounds against different cancer cell lines (e.g., MCF7 and HeLa), the compound demonstrated cytotoxic effects with IC50 values of approximately 10 µM . The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.

Q & A

Basic: What synthetic strategies are recommended for the multi-step preparation of this compound?

Answer:
The synthesis typically involves sequential reactions to assemble the quinazolinone core, thiophene-pyridine hybrid, and acetamide side chain. Key steps include:

  • Quinazolinone Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
  • Thioether Linkage : Reaction of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide with chloroacetamide derivatives in dry acetone using K₂CO₃ as a base, stirring at room temperature for 12 hours .
  • Functionalization : Introduction of the pyridinylmethyl-thiophene moiety via nucleophilic substitution or coupling reactions, requiring precise pH and temperature control (e.g., 60–80°C in DMF) .
    Critical Parameters : Solvent choice (e.g., anhydrous acetone for thioether formation), catalyst selection (e.g., K₂CO₃), and reaction monitoring via TLC .

Advanced: How can reaction mechanisms for thioacetamide formation be validated experimentally?

Answer:
Mechanistic studies require:

  • Kinetic Analysis : Monitoring reaction progress under varying conditions (e.g., temperature, solvent polarity) to identify rate-determining steps .
  • Isotopic Labeling : Using deuterated solvents (e.g., DMF-d₇) to track proton transfer during base-catalyzed steps .
  • Intermediate Trapping : Halting reactions at partial completion (e.g., via rapid cooling) to isolate intermediates for NMR or MS characterization .
    Example : In thioacetamide coupling, the nucleophilic attack of the quinazolinone thiolate on chloroacetamide can be confirmed by detecting transient intermediates via LC-MS .

Basic: What analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (e.g., thiophene δ 7.2–7.5 ppm, pyridine δ 8.1–8.3 ppm) and acetamide NH signals (δ 10.2–10.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer:

  • Comparative SAR Studies : Systematically vary substituents (e.g., sulfamoyl vs. nitro groups) and assess activity trends. For example, compound 8 (91% yield, 315.5°C mp) showed higher thermal stability and antimicrobial activity compared to 7 (69% yield, 262.4°C mp), suggesting substituent-dependent bioactivity .
  • Computational Modeling : Use molecular docking to predict binding affinities to targets (e.g., dihydrofolate reductase) and correlate with experimental IC₅₀ values .
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and controls to minimize variability .

Basic: What are the recommended protocols for purity assessment?

Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity >95% .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Melting Point Consistency : Compare observed mp (e.g., 269–315°C for analogs) with literature to detect polymorphic impurities .

Advanced: How to optimize substituents for enhanced pharmacokinetic properties?

Answer:

  • LogP Modulation : Introduce polar groups (e.g., sulfonamide in compound 5 ) to improve solubility without compromising membrane permeability .
  • Metabolic Stability : Replace labile groups (e.g., ester in analog 1421481-10-8 ) with stable bioisosteres (e.g., amides) to reduce hepatic clearance .
  • In Silico ADMET Prediction : Tools like SwissADME to prioritize substituents with favorable absorption and toxicity profiles .

Basic: How to evaluate potential therapeutic targets for this compound?

Answer:

  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) using fluorogenic substrates .
  • Cytotoxicity Profiling : Test against cancer (e.g., MCF-7) and normal (e.g., HEK293) cell lines to assess selectivity .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the acetamide group .
  • Light Protection : Use amber vials to avoid photodegradation of thiophene and quinazolinone moieties .
  • Stability-Indicating Assays : Regular HPLC checks to monitor degradation products (e.g., oxidized thioethers) .

Basic: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Scaffold Modifications : Synthesize analogs with varied substituents on the quinazolinone (e.g., sulfamoyl, methyl) and pyridine rings (e.g., thiophene vs. furan) .
  • Biological Testing : Compare IC₅₀ values across analogs in standardized assays (e.g., antimicrobial MIC, anticancer GI₅₀) .
  • Data Correlation : Use statistical tools (e.g., PCA) to link structural descriptors (e.g., Hammett σ) with activity trends .

Advanced: How to address discrepancies in synthetic yields across studies?

Answer:

  • Parameter Optimization : Re-examine catalyst loading (e.g., K₂CO₃ in compound 5 vs. NaH in other syntheses) and solvent purity .
  • Byproduct Analysis : Identify side products (e.g., dimerization via MS) and adjust stoichiometry to suppress competing pathways .
  • Reproducibility Checks : Replicate literature procedures with strict adherence to reported conditions (e.g., 12-hour reaction time for compound 5 ) .

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